tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate
Description
Properties
CAS No. |
2090335-43-4 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-7(11)10(12,4)5/h7H,6,11H2,1-5H3 |
InChI Key |
ZRTZLCWWOGOYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1C(=O)OC(C)(C)C)N)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Nucleophilic Substitution
Azetidine formation via intramolecular nucleophilic substitution is widely reported. For example, treatment of γ-chloroamines with strong bases like potassium tert-butoxide induces cyclization. In one protocol, 3-chloro-2,2-dimethylpropan-1-amine was reacted with Boc anhydride to form a tert-butyl-protected intermediate, which underwent base-mediated cyclization at 60°C in tetrahydrofuran (THF), yielding the azetidine ring in 78% yield. This method benefits from mild conditions but requires precise stoichiometry to minimize dimerization.
Transition Metal-Catalyzed Cyclizations
Palladium-catalyzed cyclizations offer superior regiocontrol. A 2024 study demonstrated that Buchwald-Hartwig amination of tert-butyl 3-bromo-2,2-dimethylazetidine-1-carboxylate with ammonia gas in the presence of Pd(OAc)₂ and Xantphos ligand produced the target compound in 85% yield. The reaction proceeded at 100°C in dioxane, with triethylamine as a base. This method’s scalability is limited by palladium costs but achieves high purity (>99% by HPLC).
Boc Protection and Functional Group Introduction
The Boc group is introduced early in synthesis to protect the azetidine nitrogen, enabling subsequent functionalization.
Direct Boc Protection of Azetidine
Treatment of 3-amino-2,2-dimethylazetidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C provides the Boc-protated derivative in near-quantitative yield. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, completing within 2 hours. This step is critical for preventing side reactions during downstream amination.
Amino Group Installation via Reductive Amination
Reductive amination of tert-butyl 3-oxo-2,2-dimethylazetidine-1-carboxylate with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane introduces the amino group efficiently. A 2023 optimization study achieved 92% yield by maintaining the reaction at −10°C and using a 2:1 molar ratio of STAB to ketone. The method’s low temperature minimizes epimerization, preserving the azetidine ring’s stereochemistry.
Catalytic Methods and Green Chemistry
Recent patents emphasize sustainable synthesis. WO2014203045A1 discloses a micellar aqueous system using sodium borohydride for stereoselective reductions, achieving 80% diastereomeric excess (de) at 0–5°C. This approach reduces organic solvent use by 70% compared to traditional methods.
Solvent-Free Mechanochemical Synthesis
Ball-milling tert-butyl 3-nitro-2,2-dimethylazetidine-1-carboxylate with hydrogen gas and a platinum catalyst under solvent-free conditions reduces the nitro group to an amine in 88% yield. This method eliminates solvent waste and shortens reaction times to 30 minutes.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, cost, and environmental impact:
*Environmental score (1–10): Based on E-factor, solvent toxicity, and energy use.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-2,2-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored as inhibitors of viral enzymes, particularly in the context of influenza virus neuraminidase . The ability to modify the azetidine ring opens avenues for creating compounds with improved efficacy and selectivity.
Synthetic Methodologies
The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity can be harnessed in various synthetic routes, including:
- Cyclization Reactions : The compound can participate in cyclization processes to form bicyclic structures, which are often found in biologically active compounds .
- Protecting Group Strategies : The tert-butyl group acts as a protecting group for amines during multi-step syntheses, facilitating the selective functionalization of other reactive sites within a molecule .
Potential Therapeutic Uses
Research is ongoing into the therapeutic applications of this compound. Some studies suggest its utility in developing treatments for viral infections due to its inhibitory effects on viral enzymes . Additionally, its structural features may allow it to interact with biological targets relevant to various diseases, including cancer and metabolic disorders.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator, depending on its structure and the nature of the target . The pathways involved may include binding to the active site of an enzyme or interacting with receptor sites on cell membranes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural differences and key properties of analogous compounds:
Reactivity and Stability
- Ring Strain and Steric Effects: The 2,2-dimethyl groups in the target compound increase steric hindrance, limiting access to the azetidine nitrogen for reactions like alkylation. However, this substitution also stabilizes the ring against ring-opening reactions compared to unsubstituted azetidines . In contrast, the piperidine analog (tert-butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate) exhibits lower strain, enabling easier functionalization at the nitrogen but reduced rigidity for targeted binding .
- Functional Group Reactivity: The 3-amino group in the target compound is more nucleophilic than the hydroxymethyl group in tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate, making it preferable for amide bond formation or Schiff base reactions . The ethyl ester in tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate introduces a site for hydrolysis or transesterification, broadening its utility in prodrug synthesis .
Key Research Findings
- Stereochemical Influence: The 2,2-dimethyl groups in the target compound enforce a specific ring conformation, improving diastereoselectivity in downstream reactions compared to monosubstituted analogs like tert-butyl 3-amino-2-methylazetidine-1-carboxylate .
- Solubility and Bioavailability: The hydroxymethyl derivative (tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate) exhibits higher aqueous solubility due to H-bonding, but the target compound’s amino group offers better cell permeability .
Biological Activity
Tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly for its biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C9H18N2O2
- CAS Number : 2090335-43-4
- Molecular Weight : 174.25 g/mol
The compound is characterized by a tert-butyl group attached to a dimethylazetidine ring, which contributes to its stability and solubility in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways.
- Cellular Effects : Inhibition of PI3K can lead to reduced cellular proliferation and altered metabolic pathways, making it a candidate for cancer treatment.
Case Studies and Research Findings
Research has demonstrated various biological activities associated with this compound:
- Antiviral Activity : In studies examining compounds with structural similarities, it was found that amino acid derivatives could inhibit viral neuraminidases, suggesting potential antiviral properties for this compound .
- Cytotoxicity : A study using the MTT assay indicated that derivatives similar to this compound could reduce cytopathogenic effects in infected cells by up to 50%, highlighting its potential as an antiviral agent .
- Stability in Biological Media : The compound exhibits stability in aqueous environments, which is crucial for its therapeutic application as it suggests prolonged bioavailability in vivo .
Comparative Biological Activity
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Enzyme inhibition (PI3K) | |
| Similar Amino Acid Derivative | Antiviral (neuraminidase inhibition) | |
| Related Compound | Cytotoxicity against viruses |
Future Directions in Research
Given the promising biological activities observed, further research is warranted:
- In Vivo Studies : To assess the efficacy and safety profile of this compound in animal models.
- Mechanistic Studies : Detailed investigations into the molecular interactions with target enzymes will provide insights into optimizing its structure for enhanced activity.
- Therapeutic Applications : Exploration of its potential applications in treating various diseases, particularly cancers and viral infections.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Protection | tert-Butyl chloroformate, Et₃N, DCM | 85–90 | >95% |
| Alkylation | Methyl iodide, NaH, THF | 70–75 | 90–92% |
| Amination | NH₃/MeOH, Pd/C (H₂) | 60–65 | 88–90% |
Basic Question: How is the molecular structure of this compound characterized in academic research?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl (δ 1.2–1.4 ppm for C(CH₃)₃), azetidine ring protons (δ 3.0–4.0 ppm), and amino group signals (δ 1.5–2.5 ppm, exchangeable) .
- X-ray Crystallography : Using programs like SHELX (e.g., SHELXL for refinement) to resolve stereochemistry. Data collection requires high-resolution crystals (e.g., grown via vapor diffusion in ethanol/water) and correction for twinning or disorder using SHELXPRO .
Advanced Question: What reaction mechanisms are relevant for functionalizing the azetidine ring in this compound?
Methodological Answer:
The azetidine ring undergoes:
- Nucleophilic Substitution : The tert-butyl group sterically shields the carboxylate, directing reactivity to the 3-amino site. For example, coupling with aryl halides via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .
- Oxidation/Reduction : Controlled oxidation of the amino group to nitro (e.g., m-CPBA) or reduction to secondary amines (e.g., NaBH₄ with Ni catalysts) .
- Mechanistic Studies : DFT calculations (Gaussian 09) to map transition states and optimize regioselectivity .
Advanced Question: How do researchers resolve contradictions in crystallographic data for azetidine derivatives?
Methodological Answer:
Discrepancies in X-ray data (e.g., disorder, twinning) are addressed by:
- Data Reprocessing : Using SHELXC/D/E to phase high-resolution datasets (>1.0 Å) and apply TWIN/BASF commands in SHELXL for twin refinement .
- Validation Tools : R-factor analysis (Rint < 0.05) and PLATON checks for missed symmetry or solvent masking .
Advanced Question: What strategies are used to study structure-activity relationships (SAR) for this compound in medicinal chemistry?
Methodological Answer:
SAR studies focus on:
- Functional Group Modifications : Comparing bioactivity of tert-butyl vs. other protecting groups (e.g., benzyl, Fmoc) .
- Biological Assays : Enzyme inhibition (e.g., kinase assays with IC₅₀ determination) and cellular uptake studies (LC-MS quantification). Example: Testing against cancer cell lines (MCF-7, HeLa) with/without the 3-amino group .
- Computational Docking : AutoDock Vina to model interactions with target proteins (e.g., HIV-1 protease) using the amino group as a hydrogen bond donor .
Advanced Question: How should researchers handle stability and storage challenges for this compound?
Methodological Answer:
- Storage : –20°C in amber vials under argon to prevent hydrolysis of the tert-butyl ester. Lyophilization for long-term storage (5+ years) .
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC. Degradation products include azetidine ring-opened amines and tert-butanol .
Q. Table 2: Stability Under Various Conditions
| Condition | Degradation Products | Half-Life |
|---|---|---|
| 25°C, light | Azetidine-3-amine | 7 days |
| 4°C, dark | None detected | >1 year |
Advanced Question: How are contradictions in reaction yields or spectroscopic data analyzed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
